4-Benzyl-2-nitrophenol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Benzyl-2-nitrophenol often involves nitration reactions and the formation of biaryl structures. For instance, Kumar et al. (2015) described the synthesis of functionalized 4-nitro-dibenzofurans through a double functionalization process involving nitration and cycloetherification, highlighting the versatility of nitrophenol derivatives in synthetic chemistry (Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of related nitrophenol compounds has been extensively studied using X-ray diffraction techniques. For example, the crystal structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene revealed insights into the effect of intramolecular interactions on the nitro substituents, which can be extrapolated to understand the structural aspects of 4-Benzyl-2-nitrophenol (Gopal, Chandler, & Robertson, 1980).

Chemical Reactions and Properties

Nitro-substituted phenols, including 4-Benzyl-2-nitrophenol, exhibit interesting reactivity due to the presence of the nitro group. For example, Nandi et al. (2012) synthesized 4-[[(4-nitrophenyl)methylene]imino]phenols and explored their solvatochromism, demonstrating the impact of the nitro group on the solvatochromic behavior and potential as probes for investigating solvent mixtures (Nandi et al., 2012).

Physical Properties Analysis

The physical properties of nitrophenol derivatives, such as solubility and crystal structure, have been thoroughly investigated. For instance, the cocrystal of 4-nitrophenol and 2,1,3-benzoselenadiazole provided insights into the hydrogen bonding and π-π stacking interactions, which are crucial for understanding the physical properties of 4-Benzyl-2-nitrophenol (Lan, Miao, & Wang, 2023).

Chemical Properties Analysis

The chemical properties of 4-Benzyl-2-nitrophenol can be inferred from studies on similar nitrophenol compounds. The reaction of 2-nitrophenol with trichloroacetaldehyde, for example, highlighted the reactivity of the nitro group and provided a basis for understanding the chemical behavior of nitrophenol derivatives (Irving & Irving, 1991).

Aplicaciones Científicas De Investigación

-

Catalytic Reduction of 4-Nitrophenol

- Field : Environmental Chemistry .

- Application Summary : 4-Nitrophenol is a refractory pollutant that occurs in industrial wastewater, synthetic dyes, pharmaceuticals and other industries . Its reduction to 4-aminophenol, a compound with lower toxicity, is of great environmental significance .

- Methods : The reduction of 4-nitrophenol to 4-aminophenol using reducing agents such as sodium borohydride is one of the simplest and cost-effective methods . This process requires a suitable catalyst for the catalytic reduction .

- Results : The introduction of non-metallic Fe can not only reduce the consumption of precious metal Pt, but also improve the catalytic efficiency due to the synergistic effect .

-

Nanostructured Materials

- Field : Nanotechnology .

- Application Summary : The catalytic reduction of 4-nitrophenol has become a benchmark reaction to assess the activity of nanostructured materials .

- Methods : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .

- Results : The catalytic reduction of nitrophenols by various types of nanostructured materials allows us to argue numbers of perception, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface and functions of diffusion to control catalytic activity .

-

Green Synthesis of Noble Metal Nanoparticles

- Field : Green Chemistry .

- Application Summary : Noble metal nanoparticles have gained increasing attention due to their importance in several research fields such as environmental and medical research .

- Methods : The green synthesis of metal nanoparticles and their supported-catalyst-based reduction of 4-nitrophenol to 4-aminophenol is discussed .

- Results : The mechanisms for the formation of these nanoparticles and the catalytic reduction of 4-NP are discussed .

Safety And Hazards

4-Benzyl-2-nitrophenol is harmful if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

The future directions of 4-Benzyl-2-nitrophenol research could involve the development of robust catalysts for heterogeneous catalytic reactions . It could also involve the exploration of the application of these bimetallic nanoparticles for removal of hazardous organic pollutant, viz. 4-nitrophenol .

Propiedades

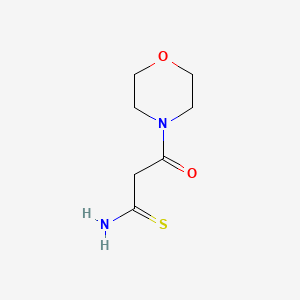

IUPAC Name |

4-benzyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354900 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-nitrophenol | |

CAS RN |

37021-63-9 | |

| Record name | 4-benzyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)